molecular formula C4H8OS2 B14423978 (3R,4R)-4-sulfanylthiolan-3-ol CAS No. 81197-92-4

(3R,4R)-4-sulfanylthiolan-3-ol

Cat. No.: B14423978
CAS No.: 81197-92-4
M. Wt: 136.2 g/mol
InChI Key: YFENELULEUHLMY-DMTCNVIQSA-N
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Description

(3R,4R)-4-sulfanylthiolan-3-ol is an organic compound characterized by the presence of a thiol group (-SH) and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-sulfanylthiolan-3-ol typically involves the use of starting materials that contain the necessary functional groups. One common method involves the reaction of a thiol with an epoxide under basic conditions to form the thiolane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-sulfanylthiolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol-containing molecules.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as substrates, with the thiol group acting as the nucleophile.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Simpler thiol-containing molecules

    Substitution: Alkylated thiol derivatives

Scientific Research Applications

(3R,4R)-4-sulfanylthiolan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in redox biology due to its thiol group.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R,4R)-4-sulfanylthiolan-3-ol is primarily related to its thiol group, which can undergo redox reactions. The thiol group can donate electrons, acting as a reducing agent, or accept electrons, acting as an oxidizing agent. This redox activity is crucial in various biochemical pathways, including those involved in cellular signaling and antioxidant defense.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-hydroxythiolan-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3R,4R)-4-methylthiolan-3-ol: Contains a methyl group instead of a thiol group.

Uniqueness

(3R,4R)-4-sulfanylthiolan-3-ol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of the thiol group allows for redox reactions that are not possible with the hydroxyl or methyl analogs, making it valuable in applications that require redox activity.

Properties

CAS No.

81197-92-4

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

IUPAC Name

(3R,4R)-4-sulfanylthiolan-3-ol

InChI

InChI=1S/C4H8OS2/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1

InChI Key

YFENELULEUHLMY-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H]([C@H](CS1)S)O

Canonical SMILES

C1C(C(CS1)S)O

Origin of Product

United States

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